A Technical Guide to H-Orn(Boc)-OMe.HCl: Properties, Synthesis, and Application
A Technical Guide to H-Orn(Boc)-OMe.HCl: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride, commonly known as H-Orn(Boc)-OMe.HCl. It is a crucial intermediate in synthetic organic chemistry, particularly valued in peptide synthesis and as a building block for pharmaceutical agents. This document details its chemical and physical properties, experimental protocols for its synthesis and use, and its significant role in the development of targeted cancer therapies.
Core Chemical Properties and Structure
H-Orn(Boc)-OMe.HCl is a derivative of the amino acid L-ornithine. It features a methyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the side-chain (delta) amino group. The primary alpha-amino group is unprotected and exists as a hydrochloride salt, which enhances the compound's stability and handling characteristics.
Structural Identifiers:
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SMILES: CC(C)(C)OC(=O)NCCC--INVALID-LINK--C(=O)OC.Cl
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InChI: InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-4-6-8(12)9(14)16-4;/h8H,4-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1
Physicochemical and Spectroscopic Data Summary:
| Property | Value | Citations |
| CAS Number | 2480-96-8 | [1][2][3] |
| Molecular Formula | C11H23ClN2O4 | [1] |
| Molecular Weight | 282.76 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 154-155 °C | [4] |
| Purity | Available commercially at ≥97% and ≥98% | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep dry | [3][4] |
| Solubility | Based on its structure as a hydrochloride salt, it is expected to be soluble in water, methanol, and other polar solvents, with limited solubility in nonpolar organic solvents. | |
| Spectroscopic Data | NMR, HPLC, and LC-MS data are available from commercial suppliers for compound verification. | [5][6] |
Synonyms Include: L-Orn(Boc)-OMe·HCl, Nd-Boc-L-ornithine methyl ester hydrochloride, (S)-Methyl 2-aMino-5-((tert-butoxycarbonyl)aMino)pentanoate hydrochloride, N-DELTA-T-BUTOXYCARBONYL-L-ORNITHINE METHYL ESTER HYDROCHLORIDE.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of H-Orn(Boc)-OMe.HCl and its subsequent use in peptide coupling reactions.
The synthesis can be approached as a two-step process: first, the esterification of the commercially available Nδ-Boc-L-ornithine, followed by the formation of the hydrochloride salt at the α-amino group. A literature method for the esterification of N-Boc amino acids utilizes ceric ammonium nitrate (CAN).
Methodology:
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Step 1: Esterification of Nδ-Boc-L-ornithine to form Boc-Orn-OMe.
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In a round-bottom flask, dissolve Nδ-Boc-L-ornithine in methanol (MeOH).
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Add ceric ammonium nitrate (CAN) to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, add ethyl acetate (EtOAc) and water to the reaction mixture and stir.
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Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate (Na2SO4).
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Remove the solvent under reduced pressure (in vacuo). The resulting residue is the crude N-Boc ornithine methyl ester (Boc-Orn-OMe).[7]
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Purify the crude product by silica gel column chromatography to yield pure Boc-Orn-OMe.[7]
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Step 2: Formation of the Hydrochloride Salt.
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Dissolve the purified Boc-Orn-OMe from Step 1 in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
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Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl.
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Dry the resulting white solid under vacuum to yield the final product, H-Orn(Boc)-OMe.HCl.
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References
- 1. H-ORN(BOC)-OME HCL | 2480-96-8 [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. H-ORN(BOC)-OME HCL CAS:2480-96-8, CasNo.2480-96-8 Hebei Sankai Chemical Technology Co., Ltd China (Mainland) [sankai.lookchem.com]
- 4. H-ORN(BOC)-OME HCL price,buy H-ORN(BOC)-OME HCL - chemicalbook [chemicalbook.com]
- 5. 2480-96-8|H-Orn(Boc)-OMe.HCl|BLD Pharm [bldpharm.com]
- 6. 2480-96-8 | H-Orn(Boc)-OMe·HCl | Carbamates | Ambeed.com [ambeed.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
